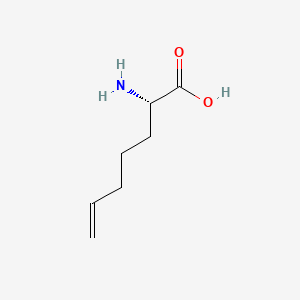
(S)-2-Aminohept-6-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-Aminohept-6-enoic acid is a useful research compound. Its molecular formula is C7H13NO2 and its molecular weight is 143.186. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(S)-2-Aminohept-6-enoic acid, also known as 2-AHE, is a non-canonical amino acid that has garnered attention for its potential biological activities. This compound is characterized by an amino group (-NH2) and a carboxylic acid group (-COOH) attached to a heptenoic acid backbone, which contributes to its unique reactivity and interaction with various biological systems. This article delves into the biological activity of this compound, highlighting its mechanisms of action, applications in research, and potential therapeutic implications.
Chemical Structure and Properties
The molecular structure of this compound is defined by the following features:
- Molecular Formula : C₇H₁₃NO₂
- Functional Groups :
- Amino group (-NH₂)
- Carboxylic acid group (-COOH)
- Double bond between the sixth and seventh carbons
This configuration allows (S)-2-AHE to participate in various biochemical interactions, influencing its biological activity.
This compound exhibits several mechanisms through which it may exert its biological effects:
-
Enzyme Interaction :
- (S)-2-AHE can act as a substrate or inhibitor for specific enzymes, impacting metabolic pathways. Its chiral nature enables it to fit into enzyme active sites, modulating enzyme kinetics and influencing biochemical reactions.
- Receptor Modulation :
- Protein Interactions :
Research Findings
Research has demonstrated several biological activities associated with this compound:
- Metabolic Pathways : Studies suggest that (S)-2-AHE plays a role in various metabolic processes. Its unique structure allows it to interact with metabolic enzymes, potentially influencing energy production and biosynthetic pathways .
- Neurotransmitter Modulation : Given its similarity to glutamate, (S)-2-AHE is being investigated for its potential role in modulating glutamatergic signaling in the nervous system. This could have implications for understanding neurodegenerative diseases and developing new therapeutic strategies .
Case Studies
-
Glutamate Receptor Interaction :
- A study explored the effects of (S)-2-AHE on neuronal activity by examining its binding affinity to glutamate receptors in vitro. Results indicated that while (S)-2-AHE does not activate these receptors as strongly as glutamate, it can modulate their activity under certain conditions, suggesting possible applications in neuropharmacology .
- Protein Interaction Probing :
Comparative Analysis of Similar Compounds
| Compound Name | Structure Characteristics | Biological Activity | Research Focus |
|---|---|---|---|
| This compound | Amino & carboxylic groups; heptenoic backbone | Modulates glutamate receptors; enzyme interactions | Neurotransmitter modulation; metabolic pathways |
| Glutamate | Amino & carboxylic groups; no double bond | Primary excitatory neurotransmitter | Neurotransmission; synaptic plasticity |
| Aspartate | Amino & carboxylic groups; no double bond | Excitatory neurotransmitter | Neurotransmission; metabolic roles |
属性
IUPAC Name |
(2S)-2-aminohept-6-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-2-3-4-5-6(8)7(9)10/h2,6H,1,3-5,8H2,(H,9,10)/t6-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOOVDVSHGOKTNT-LURJTMIESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCC(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCCC[C@@H](C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70654074 |
Source


|
| Record name | (2S)-2-Aminohept-6-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70654074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
166734-64-1 |
Source


|
| Record name | (2S)-2-Aminohept-6-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70654074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













